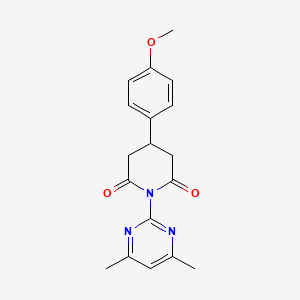
1-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- is a complex organic compound that belongs to the class of piperidinediones. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a methoxyphenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable aldehyde or ketone with a diamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction, often using a halogenated aromatic compound as the starting material.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Halogenated or aminated derivatives
Applications De Recherche Scientifique
2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-HYDROXYPHENYL)-
- **2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-CHLOROPHENYL)-
- **2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-FLUOROPHENYL)-
Uniqueness
The uniqueness of 2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
76734-05-9 |
|---|---|
Formule moléculaire |
C18H19N3O3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C18H19N3O3/c1-11-8-12(2)20-18(19-11)21-16(22)9-14(10-17(21)23)13-4-6-15(24-3)7-5-13/h4-8,14H,9-10H2,1-3H3 |
Clé InChI |
DLQACNNCFHWARP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2C(=O)CC(CC2=O)C3=CC=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















